(s)-2-Aminobutanoic acid hydrochloride
CAS No.: 5959-29-5
Cat. No.: VC21541321
Molecular Formula: C16H21NO6
Molecular Weight: 139.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5959-29-5 |
|---|---|
| Molecular Formula | C16H21NO6 |
| Molecular Weight | 139.58 g/mol |
| IUPAC Name | (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid |
| Standard InChI | InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |
| Standard InChI Key | AMMBUJFMJOQABC-DFWYDOINSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=CC=C1 |
| SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Nomenclature
Structural Definition
(S)-2-Aminobutanoic acid hydrochloride is the hydrochloride salt of the non-proteinogenic amino acid L-2-aminobutyric acid. This compound maintains the stereochemistry of its parent compound with the S-configuration at the alpha carbon atom, characteristic of L-amino acids in biological systems . The molecule consists of a butanoic acid backbone with an amino group at the alpha carbon position, forming a salt with hydrochloric acid.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers that facilitate its unambiguous recognition in chemical databases and literature.
Table 1: Identification Parameters of (S)-2-Aminobutanoic Acid Hydrochloride
| Parameter | Identifier |
|---|---|
| CAS Number | 5959-29-5 (HCl salt), 1492-24-6 (free base) |
| Molecular Formula | C₄H₁₀ClNO₂ |
| Molecular Weight | 139.58 g/mol |
| IUPAC Name | (2S)-2-aminobutanoic acid hydrochloride |
| InChIKey | AMMBUJFMJOQABC-DFWYDOINSA-N |
| SMILES | CCC@@HN.Cl |
The compound is registered in multiple chemical databases, including PubChem (CID: 15556546) and has the European Community (EC) Number 216-083-3 for its free base form .
Physical and Chemical Properties
Physical Characteristics
(S)-2-Aminobutanoic acid hydrochloride typically appears as a white to beige crystalline powder. The physical properties differ somewhat between the hydrochloride salt and the free base form, with the salt generally exhibiting greater stability and water solubility .
Chemical Properties
The compound contains two functional groups of primary importance: a carboxylic acid group and a primary amine group, which define its acid-base properties. As a hydrochloride salt, it exhibits greater water solubility compared to its free base counterpart, making it a preferred form for many laboratory and pharmaceutical applications .
Table 2: Physical and Chemical Properties
Structural Chemistry
Molecular Structure
The three-dimensional structure of (S)-2-aminobutanoic acid hydrochloride features the characteristic tetrahedral geometry around the alpha carbon atom, with the S-configuration following the Cahn-Ingold-Prelog priority rules. The ethyl side chain extends from the alpha carbon, differentiating this amino acid from alanine which contains a methyl group at the same position .
Structural Relationships
(S)-2-Aminobutanoic acid hydrochloride is structurally related to several other amino acids, particularly L-alanine. It is often described as homoalanine, indicating its homologous relationship to alanine with one additional methylene group in the side chain . This structural similarity to proteinogenic amino acids makes it valuable in peptide synthesis and structure-activity relationship studies.
Biochemical and Physiological Activities
Role in Glutathione Metabolism
One of the most significant biochemical roles of 2-aminobutyric acid (2-AB) is its involvement in glutathione homeostasis. Research has demonstrated that 2-AB is generated by an amino group transfer reaction to 2-oxobutyric acid, which is a byproduct of cysteine biosynthesis from cystathionine . Because cysteine is a rate-limiting substrate for glutathione synthesis, 2-AB levels may reflect compensatory mechanisms against oxidative stress.
Studies using murine cardiomyopathy models induced by doxorubicin have shown that increased reactive oxygen species are accompanied by 2-AB accumulation and compensatory maintenance of myocardial glutathione levels. Intriguingly, 2-AB has been found to increase intracellular glutathione levels by activating AMPK and exerts protective effects against oxidative stress .
Applications
Research and Laboratory Uses
(S)-2-Aminobutanoic acid hydrochloride serves multiple purposes in research settings:
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It is used in the biosynthesis of nonribosomal peptides, which are important secondary metabolites produced by microorganisms .
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The compound acts as a receptor antagonist in various biochemical assays .
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It is utilized in the determination of substrate specificities for glutamyl cysteine acid synthase .
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As an analogue of L-alanine, it is employed in structure-activity relationship studies of peptides and proteins .
Pharmaceutical Applications
In pharmaceutical contexts, (S)-2-aminobutanoic acid hydrochloride serves as an important intermediate in drug synthesis. Its defined stereochemistry makes it valuable for the preparation of chiral pharmaceuticals where stereoselectivity is critical for biological activity . It is connected to the synthesis of levetiracetam and related compounds, as indicated by its listing among levetiracetam impurities .
Additionally, its role in glutathione metabolism suggests potential applications in therapeutic strategies targeting oxidative stress-related conditions, particularly in cardiovascular disease where it may help protect against cardiomyopathy .
Analytical Characterization
Spectroscopic Properties
(S)-2-Aminobutanoic acid hydrochloride can be characterized by various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm its structural identity and assess its purity for research and pharmaceutical applications.
Chromatographic Analysis
The compound can be analyzed using various chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods allow for its quantification in biological samples and pharmaceutical preparations.
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